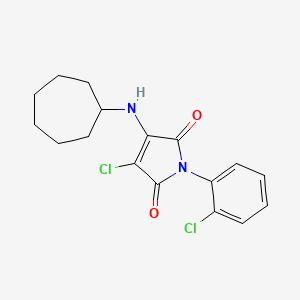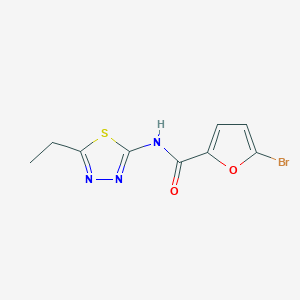
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione, also known as CC-1065 or its analogs, is a potent antitumor agent that has been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione works by binding to the minor groove of DNA and causing DNA damage, which leads to cell death. The molecule binds to specific sequences of DNA, which are more prevalent in cancer cells than in normal cells. This selective binding allows this compound to target cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It causes DNA damage, which leads to cell death. It also inhibits DNA replication and transcription, which are essential processes for cell growth and division. This compound has been shown to be highly effective in killing cancer cells in vitro and in vivo, and it has also been shown to have a potent antitumor effect in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione has several advantages and limitations for lab experiments. Its selective binding to cancer cells allows it to target cancer cells while sparing normal cells, which makes it an attractive candidate for cancer treatment. However, its complex structure and challenging synthesis method make it difficult to study. Additionally, its potent cytotoxic effects make it challenging to work with in the laboratory.
Orientations Futures
There are several future directions for the study of 3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione. One direction is to develop analogs of this compound that have improved pharmacokinetic properties and reduced toxicity. Another direction is to investigate the use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, the development of new methods for the synthesis of this compound could lead to improved yields and reduced costs, which would make it more accessible for research and potential clinical use.
Conclusion:
In conclusion, this compound is a potent antitumor agent that has been extensively studied for its potential use in cancer treatment. Its selective binding to cancer cells and potent cytotoxic effects make it an attractive candidate for cancer treatment. However, its complex structure and challenging synthesis method make it difficult to study. The future directions for the study of this compound include the development of analogs with improved pharmacokinetic properties, investigation of combination therapies, and the development of new synthesis methods.
Méthodes De Synthèse
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione is a complex molecule that is not found in nature and must be synthesized in the laboratory. The synthesis method involves several steps, including the formation of the pyrrole ring, the introduction of the chlorophenyl and cycloheptylamino groups, and the chlorination of the molecule. The synthesis of this compound is challenging and requires specialized knowledge and skills.
Applications De Recherche Scientifique
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione has been extensively studied for its potential use in cancer treatment. It has been shown to be highly effective in killing cancer cells in vitro and in vivo, and it has also been shown to have a potent antitumor effect in animal models. This compound works by binding to the minor groove of DNA and causing DNA damage, which leads to cell death.
Propriétés
IUPAC Name |
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c18-12-9-5-6-10-13(12)21-16(22)14(19)15(17(21)23)20-11-7-3-1-2-4-8-11/h5-6,9-11,20H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQIKCRNQRNWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5722396.png)
![2-allyl-6-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5722408.png)


![4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5722429.png)
![N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5722434.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5722435.png)

![4-ethyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5722440.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-2-naphthylacetamide](/img/structure/B5722459.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5722461.png)


![3,5-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5722479.png)